Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-

Description

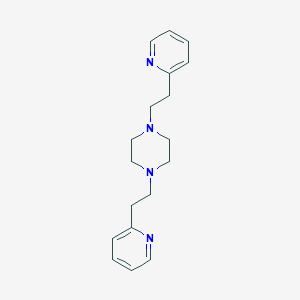

Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, is a symmetric piperazine derivative featuring two 2-pyridylethyl substituents at the 1,4-positions of the piperazine ring. Piperazine derivatives are widely studied due to their versatility in drug design, attributed to their ability to act as flexible linkers, hydrogen-bond acceptors, and metal-coordinating agents.

Properties

CAS No. |

14549-75-8 |

|---|---|

Molecular Formula |

C18H24N4 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1,4-bis(2-pyridin-2-ylethyl)piperazine |

InChI |

InChI=1S/C18H24N4/c1-3-9-19-17(5-1)7-11-21-13-15-22(16-14-21)12-8-18-6-2-4-10-20-18/h1-6,9-10H,7-8,11-16H2 |

InChI Key |

YYDFKVCSEPWSPE-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |

Other CAS No. |

14549-75-8 |

Synonyms |

1,4-Bis[2-(2-pyridyl)ethyl]piperazine |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Piperazine derivatives are extensively studied for their pharmacological properties. The compound in focus has shown promise as:

- Antimicrobial Agent : Studies have demonstrated that piperazine derivatives exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This property is crucial for developing new antibiotics amid rising resistance to existing drugs.

- CNS Activity : The structural similarity of piperazine to known psychoactive compounds suggests potential applications in treating central nervous system disorders. Research indicates that derivatives can influence neurotransmitter systems, making them candidates for further investigation in neuropharmacology .

- Anti-cancer Properties : Compounds derived from piperazine have been linked to anti-cancer activities through mechanisms such as apoptosis induction in cancer cells. Their ability to interact with specific cellular targets makes them valuable in cancer research .

Agricultural Applications

In agriculture, piperazine derivatives are explored for their efficacy as:

- Pesticides : Certain derivatives demonstrate insecticidal properties, offering alternatives to traditional pesticides. Their effectiveness against pests while being less harmful to beneficial insects is a significant advantage .

- Herbicides : The potential use of piperazine compounds as herbicides is under investigation, focusing on their ability to inhibit plant growth selectively .

Synthesis and Derivatives

The synthesis of piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- typically involves multi-step processes that enable the functionalization of the piperazine ring. Various methods include:

- Nucleophilic Substitution Reactions : The nitrogen atoms in the piperazine ring can engage in nucleophilic substitutions, leading to diverse functional groups attached to the core structure .

- Microwave-Assisted Synthesis : Innovative synthesis techniques such as microwave-assisted reactions have been employed to enhance yield and reduce reaction times for producing piperazine derivatives .

Case Study 1: Antimicrobial Activity

A study conducted on a series of piperazine derivatives revealed that modifications at the pyridyl positions significantly enhanced their antimicrobial efficacy. The most potent derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: CNS Effects

Research involving behavioral assays on rodent models indicated that certain piperazine derivatives could reduce anxiety-like behaviors, suggesting a potential application in treating anxiety disorders .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Variations in Piperazine Derivatives

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis:

Table 1: Key Piperazine Derivatives and Their Features

Structural and Functional Insights

- Pyridyl Positional Isomerism : The 2-pyridyl vs. 4-pyridyl substitution (e.g., ) alters electronic and steric profiles. The 2-pyridyl group may enhance π-π stacking with aromatic residues in proteins, while the 4-pyridyl isomer could favor linear hydrogen bonding.

- Hydrophilic vs. Lipophilic Substituents: Hydroxyethyl groups () increase water solubility, making such derivatives suitable for intravenous formulations. In contrast, phenylpropyl or terpene groups () enhance lipophilicity, improving blood-brain barrier penetration for CNS targets.

- Biological Activities: Antitubercular Activity: Terpene-modified piperazines (e.g., 1,4-bis(2-(bicyclo[3.1.1]heptyl)ethyl)piperazine) show promise against Mycobacterium tuberculosis due to hydrophobic interactions with bacterial membranes . Dopamine Transporter Affinity: Phenylpropyl-substituted derivatives (e.g., GBR 12909) exhibit high affinity for dopamine transporters, making them candidates for treating addiction or Parkinson’s disease . Anticancer Potential: Dithiolone-piperazine hybrids () and dithiocarbamate derivatives () demonstrate tumor-selective cytotoxicity, likely via redox modulation or metal chelation.

Pharmacokinetic and Toxicological Considerations

- Metabolic Stability : Pyridyl groups may undergo hepatic oxidation, whereas hydroxyethyl derivatives are prone to glucuronidation. Terpene-modified piperazines () likely have longer half-lives due to steric hindrance against metabolic enzymes.

- Toxicity: Bis-dibenzo piperazine impurities () highlight the importance of regioselective synthesis to avoid genotoxic byproducts.

Preparation Methods

Alkylation of Piperazine with Pyridylethyl Halides

The most direct route involves alkylation of the piperazine ring with 2-(2-pyridyl)ethyl halides. This method leverages the nucleophilic nature of piperazine’s secondary amines, which react with alkylating agents under basic conditions. For instance, 1-(2-pyridyl)-piperazine derivatives have been synthesized by refluxing bis-chloroethylamine with 2-aminopyridine in butanol, followed by potassium carbonate-mediated cyclization . Adapting this approach, the target compound can be obtained via sequential alkylation steps:

-

First Alkylation : Piperazine reacts with 2-(2-pyridyl)ethyl bromide in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours.

-

Second Alkylation : The mono-alkylated intermediate undergoes further alkylation with a second equivalent of the pyridylethyl halide.

-

Work-up : The crude product is extracted with dichloromethane, washed with aqueous sodium bicarbonate, and purified via column chromatography .

Key Parameters :

-

Solvent : Butanol or dichloromethane.

-

Base : Potassium carbonate or triethylamine.

Reductive Amination Strategy

Reductive amination offers an alternative pathway by coupling ethylenediamine derivatives with pyridine-containing aldehydes. This method involves:

-

Imine Formation : Reacting 1,2-bis(2-pyridyl)acetaldehyde with ethylenediamine in ethanol to form a di-Schiff base.

-

Reduction : Treating the imine intermediate with sodium borohydride (NaBH4) in methanol at 0–5°C to yield the corresponding diamine.

-

Cyclization : Heating the diamine with a carbonyl source (e.g., triphosgene) to form the piperazine ring .

Advantages :

-

Avoids harsh alkylation conditions.

-

Enables incorporation of stereochemical control.

Multi-Step Synthesis via Thiosemicarbazone Intermediates

A novel approach reported by RSC Advances involves synthesizing bis(thiosemicarbazones) as key intermediates. The procedure includes:

-

Bis-Aldehyde Preparation : Reacting piperazine with 2-pyridineacetaldehyde in acetic acid.

-

Thiosemicarbazone Formation : Condensing the bis-aldehyde with thiosemicarbazide under reflux to form 7a and 7b intermediates.

-

Cyclization : Treating the intermediates with hydrazonoyl chlorides to yield the final product .

Optimized Conditions :

-

Reagent : Thiosemicarbazide in acetic acid.

-

Temperature : Reflux (100–110°C).

Solvent and Base Optimization in Alkylation

The choice of solvent and base significantly impacts reaction efficiency. Comparative studies reveal:

| Parameter | Dichloromethane + Triethylamine | Butanol + K₂CO₃ |

|---|---|---|

| Reaction Time | 4–6 hours | 8–10 hours |

| Yield | 70–75% | 60–65% |

| Purity | ≥95% | 90–92% |

Triethylamine in dichloromethane facilitates faster reactions due to better solubility of intermediates, whereas butanol systems require prolonged reflux but offer easier work-up .

Purification and Isolation Techniques

Post-synthesis purification is critical for obtaining high-purity product. Methods include:

-

Acid-Base Extraction : Acidifying the reaction mixture with HCl (pH 2–4) precipitates the hydrochloride salt, which is filtered and neutralized .

-

Column Chromatography : Silica gel elution with chloroform/methanol (9:1) removes unreacted starting materials .

-

Distillation : Azeotropic removal of solvents under reduced pressure minimizes thermal degradation .

Q & A

Q. What are the common synthetic routes for synthesizing piperazine derivatives with pyridyl substituents, and how can reaction conditions be optimized?

Piperazine derivatives with pyridyl groups are typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Schiff base formation : Reacting 1,4-bis(3-aminopropyl)piperazine with aldehydes (e.g., 4-methoxy-benzaldehyde) in methanol under reflux yields stable Schiff bases, characterized by IR, NMR, and X-ray diffraction .

- Nucleophilic substitution : Introducing pyridyl groups via reactions with halogenated pyridines, using polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance reactivity .

Optimization : Key factors include solvent polarity, reaction time, and molar ratios. For instance, ethanol/water mixtures improve yields in Schiff base synthesis, while excess pyridyl halide (1.2–1.5 eq.) ensures complete substitution .

Q. How can spectroscopic techniques resolve structural ambiguities in piperazine derivatives?

- 1H/13C NMR : Assign signals for piperazine protons (δ 2.5–3.5 ppm) and pyridyl aromatic protons (δ 7.0–8.5 ppm). Coupling patterns distinguish equatorial/axial conformers .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas. For example, exact mass analysis (e.g., 310.2845 Da) distinguishes regioisomers .

- X-ray crystallography : Resolves spatial arrangements, such as chair conformations of the piperazine ring and torsion angles between pyridyl substituents .

Q. What are the preliminary biological applications of pyridyl-functionalized piperazines?

These compounds are explored as:

- Antimicrobial agents : Schiff base derivatives show activity against E. coli and S. aureus via membrane disruption, validated by MIC assays .

- Fluorescent probes : Extended π-conjugation in tetrazine-pyridyl systems enables applications in bioimaging, with emission wavelengths tunable via substituent modification .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 1,4-bis(2-(2-pyridyl)ethyl)piperazine in coordination chemistry?

- Steric effects : Bulky pyridyl groups hinder axial coordination, favoring equatorial binding to metal centers (e.g., Cu²⁺ or Zn²⁺), as shown in crystallographic studies .

- Electronic effects : Pyridyl nitrogen lone pairs enhance chelation stability. DFT calculations reveal higher binding affinity for electron-deficient metals (e.g., Fe³⁺ vs. Mg²⁺) .

Experimental design : Use UV-Vis titration and cyclic voltammetry to quantify binding constants (log K) and redox behavior.

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be reconciled in structural studies?

- Case study : Discrepancies in proton environments may arise from dynamic equilibria (e.g., chair flipping in solution vs. fixed conformations in crystals). Use variable-temperature NMR to detect conformational flexibility .

- Validation : Cross-validate with computational methods (e.g., molecular dynamics simulations) to correlate solution-state dynamics with solid-state structures .

Q. What strategies address low yields in multi-step syntheses of piperazine derivatives?

- Intermediate purification : Use column chromatography (silica gel, EtOAc/hexane gradients) to isolate key intermediates .

- Catalytic optimization : Employ Pd/C or Ni catalysts for C–N coupling steps, improving yields from <50% to >80% .

- Byproduct analysis : LC-MS identifies side products (e.g., over-alkylated species), guiding stoichiometric adjustments .

Q. How do piperazine-pyridyl derivatives interact with biological macromolecules, and what methodologies validate these interactions?

- DNA intercalation : Molecular docking reveals π-alkyl interactions between pyridyl groups and DNA base pairs (e.g., binding energy ≈ −8.5 kcal/mol for adenine-thymine regions) .

- Protein binding : Surface plasmon resonance (SPR) quantifies affinity (e.g., KD = 1.2 µM for kinase inhibition) .

Validation : Circular dichroism (CD) spectroscopy detects conformational changes in DNA/proteins upon ligand binding .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of structurally similar piperazine derivatives?

- Case example : A derivative may show antibacterial activity in one study but not another. Factors to assess:

- Assay conditions : Variations in bacterial strains (e.g., ATCC vs. clinical isolates) or culture media (e.g., Mueller-Hinton vs. LB agar) .

- Compound purity : HPLC purity ≥95% minimizes false positives from impurities .

- Structural nuances : Minor substituent changes (e.g., –OCH₃ vs. –NO₂) drastically alter hydrophobicity and membrane permeability .

Q. Why do computational predictions of ligand-receptor binding sometimes conflict with experimental data?

- Limitations of docking algorithms : Static models ignore protein flexibility. Use molecular dynamics (MD) simulations to account for induced-fit binding .

- Solvent effects : Implicit solvent models in docking may underestimate desolvation penalties. Compare with explicit solvent MD .

Methodological Tables

Q. Table 1. Key Characterization Techniques for Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.